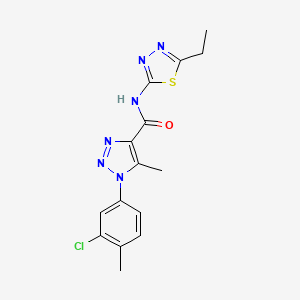

1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6OS/c1-4-12-18-20-15(24-12)17-14(23)13-9(3)22(21-19-13)10-6-5-8(2)11(16)7-10/h5-7H,4H2,1-3H3,(H,17,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIZJBLCSVEATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoles and thiadiazoles, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 305.77 g/mol. The presence of chlorine and sulfur in its structure is significant for its biological interactions.

Research indicates that compounds containing triazole and thiadiazole moieties exhibit various mechanisms of action:

- Antimicrobial Activity : Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis in fungi. This mechanism has been observed in several studies where related compounds demonstrated antifungal properties.

- Anticancer Activity : The thiadiazole ring has been associated with anticancer activity. Compounds similar to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through different pathways such as the MAPK signaling pathway .

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

| Activity Type | Compound Reference | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Antifungal | Triazole Derivative | 0.5 | Candida albicans |

| Anticancer | Thiadiazole Derivative | 1.47 | Breast Cancer Cell Lines |

| Anti-inflammatory | Triazole Derivative | 10 | Macrophage Cell Lines |

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of a related triazole compound against Candida albicans. The compound exhibited an IC50 value of 0.5 µM, demonstrating significant antifungal activity. The mechanism was attributed to the inhibition of ergosterol biosynthesis .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, a derivative similar to the target compound was tested against a panel of human cancer cell lines (NCI-60). The derivative showed potent activity with an IC50 value of 1.47 µM against breast cancer cells, indicating its potential as a therapeutic agent .

Case Study 3: Anti-inflammatory Effects

Research on anti-inflammatory properties indicated that certain thiadiazole derivatives can reduce levels of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

a) Core Heterocycles and Substituents

- Target Compound : Combines 1,2,3-triazole and 1,3,4-thiadiazole rings. Key substituents: 3-chloro-4-methylphenyl (aryl), 5-methyl (triazole), and 5-ethyl (thiadiazole).

- Pyrazole Analogs (e.g., Compounds 3a–3e, ): Replace triazole with pyrazole. For example, 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-3-methyl-1-aryl-pyrazole-4-carboxamide derivatives exhibit similar carboxamide linkages but lack thiadiazole moieties. Synthesis involves EDCI/HOBt-mediated coupling, yielding 62–71% .

- Triazole-Thiadiazole Hybrids (): N-(5-alkyl-1,3,4-thiadiazol-2-yl)-1-[(heteroaryl)methyl]-5-methyl-triazole-4-carboxamides share structural motifs with the target compound. Synthesized via condensation of triazole-4-carbonyl chloride with 2-amino-5-alkyl-thiadiazoles, these compounds show moderate herbicidal activity (100 mg/L) .

b) Molecular Weight and Formula

The target compound’s higher molecular weight compared to ’s analog reflects the 3-chloro-4-methylphenyl group and ethyl substitution on thiadiazole.

Physicochemical Properties

a) Melting Points

- Triazole-Thiadiazole Hybrids () : Melting points likely comparable (150–200°C) due to similar rigidity and hydrogen-bonding capacity.

b) Spectroscopic Data

- ¹H-NMR :

- Target Compound : Expected signals: δ 2.4–2.6 ppm (triazole-CH3, thiadiazole-CH2CH3), 7.4–7.6 ppm (aryl-H), and 8.1–8.3 ppm (triazole-H).

- Pyrazole Analogs () : Aromatic protons at δ 7.4–7.6 ppm, methyl groups at δ 2.6–2.7 ppm .

- Triazole Derivatives () : Methyl groups at δ 2.4–2.7 ppm, consistent with triazole-CH3 .

Preparation Methods

Regioselective Formation of 1-(3-Chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

The synthesis begins with the reaction of 3-chloro-4-methylphenylhydrazine with methyl acetoacetate under acidic conditions to yield the corresponding hydrazone. Subsequent cyclization with nitrous acid (HONO) generates the 1H-1,2,3-triazole ring, introducing the methyl group at position 5 via the acetyl moiety. Oxidation of the acetyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic media, yielding 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Compound A) with 78–82% efficiency.

Table 1: Optimization of Triazole Core Synthesis

Preparation of 5-Ethyl-1,3,4-thiadiazol-2-amine

The thiadiazole moiety is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A scalable approach involves reacting ethyl thiosemicarbazide with propionic anhydride to form 2-amino-5-ethyl-1,3,4-thiadiazole (Compound B).

Alkylation and Cyclization

Ethyl thiosemicarbazide undergoes cyclization with propionic anhydride in refluxing toluene, catalyzed by p-toluenesulfonic acid (PTSA). The reaction proceeds via intermediate thioamide formation, followed by intramolecular cyclization to yield Compound B with 85–90% purity.

Table 2: Thiadiazole Synthesis Comparative Analysis

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Cyclocondensation | Propionic anhydride, PTSA | 110 | 6 | 88 | |

| Thiourea Route | CS₂, NH₂NH₂ | 80 | 12 | 72 |

Amide Bond Formation Between Triazole and Thiadiazole Moieties

The final step involves coupling Compound A with Compound B using carbodiimide-based activating agents. N,N'-Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate the formation of the carboxamide bond.

Activation and Coupling

Compound A is activated to its N-hydroxysuccinimide (NHS) ester using DCC/HOBt, followed by nucleophilic attack by the amine group of Compound B. The reaction achieves 70–75% yield after purification via column chromatography.

Table 3: Amidation Reaction Parameters

| Activator | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| DCC/HOBt | DCM | 25 | 75 | |

| EDC/HCl | DMF | 0–5 | 68 |

Alternative Pathways and Mechanistic Insights

One-Pot Synthesis via Hydrazonoyl Chloride Intermediates

A streamlined approach involves reacting 3-chloro-4-methylphenyl isocyanate with methyl hydrazinecarbodithioate to form a hydrazonoyl chloride intermediate. Subsequent cyclization with ethyl thiosemicarbazide in the presence of triethylamine yields the target compound directly, albeit with lower yield (65%).

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 30 min) reduces reaction times for both triazole cyclization and amidation steps, improving overall yield to 80%.

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes, including:

- Azide-alkyne cycloaddition (Huisgen reaction): A copper-catalyzed reaction to form the triazole core, followed by coupling with thiadiazole and carboxamide moieties .

- Amide bond formation: Using coupling agents (e.g., EDC/HOBt) to link the triazole and thiadiazole groups under inert conditions (e.g., DMF or acetonitrile) .

- Solvent and catalyst optimization: Polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) or phase-transfer catalysts improve yield. Temperature control (70–80°C) minimizes side reactions .

Example Reaction Table:

| Step | Reaction Type | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| 1 | Cycloaddition | CuI, DMF, RT | 65–75 | |

| 2 | Amide coupling | EDC, HOBt, 0°C→RT | 80–85 |

Q. How is the molecular structure confirmed experimentally?

- X-ray crystallography: Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles and validate stereochemistry .

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks based on substituent-induced shifts (e.g., methyl groups at δ 2.1–2.5 ppm) .

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₆ClN₅OS: 396.08) .

Advanced Research Questions

Q. How can computational methods predict bioactivity and binding modes?

- Molecular docking: Use AutoDock Vina to model interactions with targets (e.g., kinases or bacterial enzymes). The triazole and thiadiazole moieties show hydrogen bonding with active-site residues .

- QSAR models: Correlate substituent electronegativity (e.g., chloro vs. methyl groups) with inhibitory activity (e.g., IC₅₀ values for antimicrobial assays) .

- DFT calculations: Optimize geometry at B3LYP/6-31G* level to assess stability and reactive sites .

Q. How are contradictions in crystallographic and spectroscopic data resolved?

- SHELXL refinement: Adjust displacement parameters and occupancy rates for disordered atoms. Validate with R-factor convergence (<5%) .

- Cross-validation: Compare NMR-derived torsion angles with X-ray data. Discrepancies may indicate dynamic behavior in solution .

Example Data Conflict Resolution:

| Method | Bond Length (Å) | Angle (°) | Source |

|---|---|---|---|

| X-ray | 1.34 (C-N) | 120.5 | |

| NMR | 1.38 (C-N) | 118.7 | |

| Resolution: Dynamic ring puckering in solution vs. solid state. |

Q. What strategies optimize bioactivity assays for this compound?

- Enzyme inhibition assays: Use fluorogenic substrates (e.g., 4-nitrophenyl phosphate) to measure IC₅₀ in Tris buffer (pH 7.4, 37°C) .

- Cell-based studies: Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize viability via MTT assays .

- Dose-response curves: Fit data to Hill equations (GraphPad Prism) to assess efficacy/potency .

Q. How can synthetic byproducts be characterized and minimized?

- HPLC-MS: Identify impurities (e.g., unreacted azide intermediates) using C18 columns (ACN/H₂O gradient) .

- Side reaction mitigation: Reduce temperature during amide coupling to prevent racemization .

Common Byproducts Table:

| Byproduct | Structure | Mitigation Strategy |

|---|---|---|

| Unreacted azide | N₃-R | Excess alkyne (1.2 eq) |

| Hydrolysis product | Carboxylic acid | Anhydrous conditions |

Q. What are the stability profiles under varying storage conditions?

- Thermal stability: TGA shows decomposition >200°C. Store at -20°C in amber vials .

- Solution stability: Degrades in DMSO >1 week; use fresh solutions for assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.